molecular formula C29H42O2 B1249620 Garcinielliptone FA

Garcinielliptone FA

Cat. No. B1249620
M. Wt: 422.6 g/mol
InChI Key: MTCPKFHUPWTJSP-HWUUJZMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garcinielliptone FA is a natural product found in Garcinia subelliptica with data available.

Scientific Research Applications

Cytotoxic Activity and Cancer Research

Garcinielliptone FA has shown potential in cancer research. A study identified it as a new benzophenone with cytotoxic activity against several human cancer cell lines (Wu, Weng, Won, & Lin, 2005). Another study on the related compound, garcinielliptone FC (GFC), found it to inhibit nuclear factor κB and induce apoptosis in human colorectal cancer cells, demonstrating its potential as an anticancer agent (Won et al., 2016).

Neuroprotective and Anticonvulsant Effects

Research has explored the neuroprotective and anticonvulsant properties of garcinielliptone FC. A study found that GFC, extracted from Platonia insignis, exhibited cytotoxic and leishmanicidal effects in vitro models (Costa Júnior et al., 2013). Another study demonstrated that GFC could exert anticonvulsant activity and modulate neurotransmitter levels in mice, suggesting its potential as an anticonvulsant agent (Silva et al., 2014).

Toxicological Assessment

The safety and toxicological aspects of garcinielliptone FC have been assessed in various studies. One study conducted a 28-day sub-acute genotoxic and behavioral assessment, indicating that GFC did not induce genotoxic damage to blood or bone marrow cells at tested doses (Coelho et al., 2018). Another study on the acute toxicity of GFC showed low risk of toxicity, suggesting its safety for further investigation (da Silva et al., 2016).

Antiparasitic and Autophagy Inducing Effects

GFC also exhibits antiparasitic activity without cytotoxicity to mammalian cells, as shown in a study against the blood fluke Schistosoma mansoni (Silva et al., 2015). Additionally, GFC has been found to induce autophagy in human colorectal cancer cells, suggesting a complex mechanism of action in cancer treatment (Won et al., 2018).

properties

Product Name

Garcinielliptone FA

Molecular Formula

C29H42O2

Molecular Weight

422.6 g/mol

IUPAC Name

(2S,3S,4S)-1-(3-hydroxyphenyl)-2,7-dimethyl-2-(3-methylbut-2-enyl)-4-(3-methylbut-3-enyl)-3-prop-1-en-2-yloct-6-en-1-one

InChI

InChI=1S/C29H42O2/c1-20(2)13-15-24(16-14-21(3)4)27(23(7)8)29(9,18-17-22(5)6)28(31)25-11-10-12-26(30)19-25/h10-12,14,17,19,24,27,30H,1,7,13,15-16,18H2,2-6,8-9H3/t24-,27+,29-/m0/s1

InChI Key

MTCPKFHUPWTJSP-HWUUJZMBSA-N

Isomeric SMILES

CC(=CC[C@H](CCC(=C)C)[C@@H](C(=C)C)[C@](C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C

Canonical SMILES

CC(=CCC(CCC(=C)C)C(C(=C)C)C(C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C

synonyms

garcinielliptone FA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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